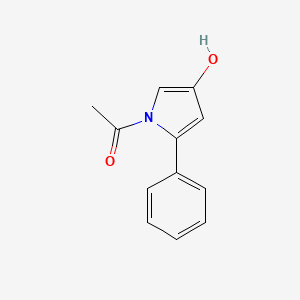

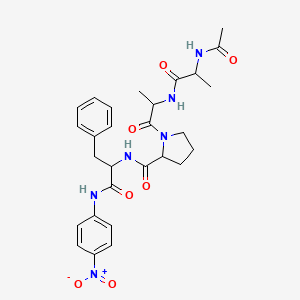

![molecular formula C16H21N5O B12113379 (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du [(7-Méthyl-1,4-diazépan-1-yl)-[5-méthyl-2-(triazol-2-yl)phényl]méthanone implique plusieurs étapes. . Les conditions de réaction impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont conçues pour optimiser le rendement et la pureté. Ces méthodes impliquent souvent une synthèse à grande échelle utilisant des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et les concentrations de réactifs. L'objectif est de produire le composé efficacement tout en maintenant des normes élevées de qualité et de cohérence.

Analyse Des Réactions Chimiques

Types de réactions

Le [(7-Méthyl-1,4-diazépan-1-yl)-[5-méthyl-2-(triazol-2-yl)phényl]méthanone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des catalyseurs tels que le palladium sur carbone. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des pressions contrôlées pour garantir des vitesses de réaction et des rendements optimaux.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé. Les réactions de substitution peuvent donner lieu à divers dérivés substitués avec différents groupes fonctionnels.

Applications de recherche scientifique

Le [(7-Méthyl-1,4-diazépan-1-yl)-[5-méthyl-2-(triazol-2-yl)phényl]méthanone a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies synthétiques.

Biologie : Le composé est étudié pour ses interactions avec les cibles biologiques, en particulier les récepteurs de l'orexine.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action du [(7-Méthyl-1,4-diazépan-1-yl)-[5-méthyl-2-(triazol-2-yl)phényl]méthanone implique son interaction avec les récepteurs de l'orexine dans le cerveau. En inhibant les neuropeptides excitateurs orexines A et B, le composé réduit l'éveil et favorise le sommeil . Cette inhibition se produit par la liaison aux récepteurs de l'orexine, bloquant leur activité et empêchant les voies de signalisation en aval qui conduisent à l'éveil.

Applications De Recherche Scientifique

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone has several scientific research applications:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is studied for its interactions with biological targets, particularly orexin receptors.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone involves its interaction with orexin receptors in the brain. By inhibiting the excitatory neuropeptides orexins A and B, the compound reduces wakefulness and promotes sleep . This inhibition occurs through binding to the orexin receptors, blocking their activity and preventing the downstream signaling pathways that lead to wakefulness.

Comparaison Avec Des Composés Similaires

Composés similaires

- **[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-méthyl-1,4-diazépan-1-yl][5-méthyl-2-(2H-1,2,3-triazol-2-yl)phényl]méthanone

- Dérivés de pyrazole comme antagonistes sélectifs du récepteur de l'orexine-2

Unicité

Le [(7-Méthyl-1,4-diazépan-1-yl)-[5-méthyl-2-(triazol-2-yl)phényl]méthanone est unique en raison de son motif de substitution spécifique et de son activité antagoniste double des récepteurs de l'orexine. Cela le rend particulièrement efficace pour favoriser le sommeil sans les effets indésirables généralement associés aux autres somnifères. Sa pharmacocinétique améliorée et son efficacité in vivo le distinguent également des composés similaires .

Propriétés

IUPAC Name |

(7-methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURCQDWTOXYTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)

![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)